Phylloseptin-1 precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LSLIPHIVSGVASIAKHF |
Origin of Product |
United States |
Molecular Biology and Genetics of Phylloseptin 1 Precursor
Gene Cloning and Isolation Strategies for Phylloseptin-1 (B1576951) Precursor cDNA
The isolation and characterization of the cDNA encoding the PSN-1 precursor have been pivotal in understanding its structure and function. Researchers have primarily employed two key strategies: the use of degenerate primers in conjunction with cDNA libraries and Rapid Amplification of cDNA Ends (RACE) techniques.
Utilization of Degenerate Primers and cDNA Libraries
A common and effective method for cloning the cDNA of phylloseptin precursors involves the creation of a cDNA library from the frog's skin secretions. nih.govnih.gov This library serves as a template for "shotgun" cloning, a high-throughput approach that has successfully identified numerous phylloseptin variants. mdpi.comnih.gov
A key element of this strategy is the design of degenerate primers. These primers are tailored to the highly conserved regions of the signal peptide sequences of previously identified phylloseptin and dermaseptin (B158304) precursor cDNAs from related frog species. mdpi.comnih.govnih.gov For instance, a frequently used degenerate sense primer has the sequence 5′-ACTTTCYGAWTTRYAAGMCCAAABATG-3′ (where Y=C+T, W=A+T, R=A+G, M=A+C, B=T+C+G). frontiersin.orgnih.govmdpi.com By targeting these conserved regions, researchers can amplify the cDNA of novel phylloseptin precursors from the cDNA library. nih.gov This approach has been instrumental in the discovery of a wide array of phylloseptin peptides, including phylloseptin-PTa, phylloseptin-PHa, and Phylloseptin-PBa. mdpi.comnih.gov
The process typically involves extracting polyadenylated mRNA from lyophilized skin secretions, which is then used to synthesize a first-strand cDNA library. frontiersin.orgnih.gov Subsequent PCR amplification with the degenerate primers and a universal primer allows for the isolation of the target cDNA. nih.gov
Rapid Amplification of cDNA Ends (RACE) Techniques
To obtain the full-length nucleotide sequence of the precursor's cDNA, Rapid Amplification of cDNA Ends (RACE) is a crucial technique. mdpi.comnih.gov This method allows for the amplification of the 3' and 5' ends of the cDNA, providing the complete sequence of the open reading frame. mdpi.com
The 3'-RACE procedure often utilizes a kit-supplied universal primer and a degenerate sense primer designed against the conserved signal peptide region. mdpi.com The PCR products generated through RACE are then cloned into a vector system, such as the pGEM®-T Easy Vector, and subsequently sequenced to reveal the full-length precursor cDNA sequence. frontiersin.org This combination of cDNA library screening with RACE has proven to be a robust strategy for characterizing novel phylloseptin precursors from various Phyllomedusa species. mdpi.comfrontiersin.org
Genomic Organization and Transcriptional Regulation of Phylloseptin-1 Precursor Gene
While detailed studies specifically on the genomic organization and transcriptional regulation of the this compound gene are limited, we can infer some general principles from research on related antimicrobial peptide (AMP) genes in amphibians and other species.
Promoter Elements and Regulatory Sequences
The regulation of gene expression for antimicrobial peptides is critical for an effective immune response. In many organisms, the promoter regions of AMP genes contain specific binding sites for transcription factors that are activated in response to pathogenic challenges. These promoter elements can include binding sites for factors like NF-κB and other immune-responsive elements. For instance, in insects, the expression of AMP genes is known to be induced by microbial challenge. plos.org The genomic structure of some AMP genes, such as defensins in ants, reveals the presence of introns, with defensin-1 (B1577183) having two introns and defensin-2 having one. plos.org The arrangement of genes in clusters is also a common feature, which can play a role in their coordinated regulation. nih.gov
Transcriptional Activators and Repressors
The activation of AMP gene transcription is a key part of the innate immune response. While specific activators and repressors for the this compound gene have not been explicitly identified, it is likely that its expression is controlled by signaling pathways that recognize pathogen-associated molecular patterns. In other systems, the Toll and Imd pathways are well-characterized regulators of AMP gene expression. These pathways lead to the activation of transcription factors that bind to the promoter regions of AMP genes and initiate their transcription. explorationpub.com The presence of multiple repeated domains in some AMP precursor proteins suggests a mechanism for amplifying the immune response through the generation of several mature peptides from a single transcript. plos.org
Structural Elucidation of the this compound Open Reading Frame
The open reading frame (ORF) of the this compound, as revealed by cDNA cloning, exhibits a highly conserved and organized structure typical of the phylloseptin family. nih.govnih.gov The precursor is a prepropeptide, meaning it contains a signal peptide, a propeptide region, and the sequence of the mature peptide. nih.gov
Typically, the ORF of a phylloseptin precursor consists of 66 to 67 amino acid residues. nih.govird.fr This structure is consistently organized into several distinct domains:
A Putative Signal Peptide: This N-terminal region, usually 21-22 amino acids long, is highly conserved across the phylloseptin family, showing around 90% similarity. nih.govnih.gov Its function is to direct the nascent polypeptide into the secretory pathway.
An Acidic "Spacer" Peptide: Following the signal peptide is an acidic region of approximately 22-26 residues. nih.govnih.govird.fr This domain is rich in acidic amino acid residues.
A Propeptide Convertase Processing Site: A classical cleavage site, typically consisting of the basic amino acid pair Lysine-Arginine (-KR-), separates the acidic spacer from the mature peptide sequence. nih.govnih.gov This site is recognized by propeptide convertases, which proteolytically process the precursor to release the mature peptide. nih.gov
The Mature Peptide Domain: This region encodes the final, biologically active phylloseptin peptide, which is generally 19 amino acids in length. nih.govnih.gov Members of the phylloseptin family share a highly conserved N-terminal sequence, often FLSLIP. frontiersin.orgmdpi.com
A C-terminal Glycine (B1666218) Residue: The precursor sequence terminates with a glycine residue, which acts as an amide donor for the C-terminal amidation of the mature peptide. nih.govnih.gov This post-translational modification is a common feature of many bioactive peptides and is considered essential for the antimicrobial activity of phylloseptins. nih.gov
The nucleotide sequences of various phylloseptin precursors, including those for Phylloseptin-PBa, Phylloseptin-PT, Phylloseptin-PTa, and Phylloseptin-PHa, have been deposited in public databases such as the European Molecular Biology Laboratory (EMBL) Nucleotide Sequence Database and GenBank, allowing for comparative analyses. frontiersin.orgnih.govnih.govnih.govmdpi.com
Table of Precursor Structures:
| Phylloseptin Precursor | Total Amino Acids | Signal Peptide Length | Acidic Spacer Length | Mature Peptide Length | Cleavage Site | Database Accession # |
| Phylloseptin-PBa | 66 | 21 | 22 | 19 | -KR- | LN810553 nih.gov |
| Phylloseptin-PT | 66 | 22 | 22 | 19 | -KR- | LT591888 nih.gov |
| Phylloseptin-PTa | 66 | 22 | 22 | 19 | -KR- | LT703448 mdpi.com |
| Phylloseptin-PHa | 66 | 22 | 22 | 19 | -KR- | LT860204 mdpi.com |
| Phylloseptin-PV1 | Not specified | Highly conserved | Highly conserved | 19 | Not specified | MT497983 frontiersin.org |
Characterization of the Signal Peptide Domain
The precursor of phylloseptins contains a putative signal peptide at its N-terminus, which is a highly conserved region among different phylloseptin family members. nih.govnih.govfrontiersin.org This signal peptide typically consists of 21 or 22 amino acid residues. nih.govnih.govmdpi.comnih.govmdpi.com For instance, the precursors of phylloseptin-PTa and phylloseptin-PHa both contain a 22-amino acid signal peptide. nih.govmdpi.com Similarly, the precursors for PS-Du and PS-Co also have a 22-residue signal peptide. nih.govmdpi.com The signal peptide of the Phylloseptin-PT precursor has the sequence MAFLKKSLFLVLFLGLVSLSIC. nih.govmdpi.com This domain plays a crucial role in directing the precursor protein into the secretory pathway of the cell. The high degree of conservation in the signal peptide's coding sequence suggests a common evolutionary origin for these peptides. nih.gov
Table 1: Characteristics of this compound Signal Peptide
| Feature | Description | Source(s) |
|---|---|---|
| Length | Typically 21 or 22 amino acid residues | nih.govnih.govmdpi.comnih.govmdpi.com |
| Conservation | Highly conserved across the phylloseptin family | nih.govnih.govfrontiersin.org |
| Function | Directs the precursor to the secretory pathway | nih.gov |
| Example Sequence (PS-PT) | MAFLKKSLFLVLFLGLVSLSIC | nih.govmdpi.com |
Analysis of the Acidic Spacer Domain
Following the signal peptide, the this compound contains an acidic spacer domain. nih.govnih.govmdpi.comnih.govmdpi.commdpi.comnih.govmdpi.com This region is rich in acidic amino acid residues. nih.govmdpi.com The length of this domain can vary; for example, in Phylloseptin-PBa, it is 22 residues long, nih.gov while in Phylloseptin-PBu, it is 24 residues. nih.gov This acidic spacer is thought to play a role in the correct folding and processing of the precursor protein. It often contains propeptide convertase processing sites, which are crucial for the release of the mature peptide. nih.govmdpi.com In some phylloseptin precursors, this domain contains a typical Lys-Arg (-KR-) cleavage site. nih.govmdpi.comnih.gov However, variations exist, such as in the PS-PT precursor, which has a -KR- dipeptide in the middle of the acidic spacer, a feature that may differentiate it from other phylloseptin precursors. mdpi.com
Table 2: Features of the Acidic Spacer Domain in Phylloseptin Precursors
| Feature | Description | Source(s) |
|---|---|---|
| Composition | Rich in acidic amino acid residues | nih.govmdpi.com |
| Length | Variable, e.g., 22 or 24 residues | nih.govnih.gov |
| Function | May assist in proper folding and processing | nih.govmdpi.com |
| Processing Sites | Often contains propeptide convertase cleavage sites (e.g., -KR-) | nih.govmdpi.comnih.gov |
Identification of the Mature Peptide-Encoding Region
The mature phylloseptin peptide is encoded in the region downstream of the acidic spacer. nih.govnih.govmdpi.comnih.govmdpi.commdpi.comnih.govmdpi.com This region is cleaved from the precursor to release the active antimicrobial peptide. The mature phylloseptin peptides are typically 19 to 21 amino acids in length. nih.govnih.govmdpi.com For example, Phylloseptin-PTa and Phylloseptin-PHa both have a mature peptide region of 19 amino acid residues. nih.govmdpi.com Similarly, the mature peptides of PS-Du and PS-Co are also 19 residues long. nih.govmdpi.com A common feature of this region is the presence of a glycine residue at the C-terminus, which serves as a donor for post-translational amidation of the mature peptide. nih.govmdpi.commdpi.comnih.gov This C-terminal amidation is considered essential for the antimicrobial activity of phylloseptins. nih.gov While the signal peptide and acidic spacer are highly conserved, the mature peptide-encoding region exhibits a high degree of variation, which is thought to be a result of evolutionary strategies to adapt to different environments. nih.govfrontiersin.orgnih.gov
Table 3: Characteristics of the Mature Peptide-Encoding Region
| Feature | Description | Source(s) |
|---|---|---|
| Length | Typically 19-21 amino acid residues | nih.govnih.govmdpi.com |
| Post-translational Modification | Contains a C-terminal glycine for amidation | nih.govmdpi.commdpi.comnih.gov |
| Variability | High degree of sequence variation | nih.govfrontiersin.orgnih.gov |
| Cleavage | Released from the precursor by propeptide convertases | nih.gov |
Nucleotide and Translated Amino Acid Sequence Deposition and Accession Numbers
The nucleotide and translated amino acid sequences of various Phylloseptin-1 precursors have been deposited in public databases, making them accessible for research. The European Molecular Biology Laboratory (EMBL) Nucleotide Sequence Database and GenBank are common repositories for this data. nih.govnih.govmdpi.comnih.govnih.gov For example, the cDNA sequences for phylloseptin-PTa and phylloseptin-PHa are available under the accession numbers LT703448 and LT860204, respectively. nih.govmdpi.com The accession number for the Phylloseptin-PT precursor is LT591888. nih.gov The precursor for Phylloseptin-PV1 has been deposited in GenBank with the accession number MT497983. nih.gov These accession numbers provide a standardized way to retrieve the specific sequence data for each precursor. wustl.edumolbiol-tools.ca
Table 4: Accession Numbers for Phylloseptin Precursor Sequences
| Precursor Name | Database | Accession Number | Source(s) |
|---|---|---|---|
| Phylloseptin-PTa | EMBL | LT703448 | nih.govmdpi.com |
| Phylloseptin-PHa | EMBL | LT860204 | nih.govmdpi.com |
| Phylloseptin-PT | EMBL | LT591888 | nih.gov |
| PS-Du | EMBL | LN999522 | nih.gov |
| PS-Co | EMBL | LN999523 | nih.gov |
| Phylloseptin-PBa | EMBL | LN810553 | nih.gov |
| Phylloseptin-PV1 | GenBank | MT497983 | nih.gov |
| Phylloseptin-B2 | GenBank | JX294470 | uol.de |
Biosynthesis, Post Translational Modification, and Maturation Pathways
Cellular Localization of Phylloseptin-1 (B1576951) Precursor Synthesis
The production of Phylloseptin-1 is a specialized process confined to specific cells and organelles, ensuring the potent peptide is safely synthesized and stored before use.
Like all proteins and peptides encoded in the genome, the Phylloseptin-1 precursor is synthesized on ribosomes. nih.govmdpi.comnih.govresearchgate.net This process is the fundamental first step in its creation. The precursor's mRNA transcript is translated by ribosomes, which assemble the polypeptide chain of amino acids.
A key feature of the this compound is the presence of a highly conserved N-terminal signal peptide, typically 21-22 amino acids long. nih.govnih.govmdpi.commdpi.com This sequence acts as a molecular "zip code," directing the nascent polypeptide chain, along with the ribosome, to the membrane of the endoplasmic reticulum (ER). embopress.org Once at the ER, the signal peptide facilitates the translocation of the precursor protein into the ER lumen. embopress.org This sequestration into the secretory pathway is crucial, as it separates the peptide from the cytoplasm and sets it on the path for further modification and eventual secretion. The signal peptide itself is typically cleaved off during or immediately after translocation into the ER. embopress.orgnih.gov
In amphibians, the primary site for the synthesis and storage of antimicrobial peptides like phylloseptins is the specialized granular glands distributed throughout the skin. mdpi.comnih.govresearchgate.net These glands are part of the frog's innate immune system, producing a rich cocktail of bioactive compounds that are secreted onto the skin surface in response to stress or injury. nih.govnih.gov
Following synthesis and initial processing in the ER, the this compound traffics through the Golgi apparatus for further modifications and packaging. It is then concentrated into secretory granules within the granular glands. mdpi.com The release of these peptides is achieved through a holocrine secretion mechanism, where the entire contents of the gland are expelled onto the skin's surface. mdpi.com This rapid deployment provides a potent chemical shield against a wide array of pathogens. nih.gov
Proteolytic Processing of the this compound
The conversion of the inactive preprophylloseptin into the mature, active Phylloseptin-1 peptide requires a series of precise enzymatic cuts. This proteolytic processing is a critical maturation step. The precursor protein has a distinct multi-domain structure that guides these cleavage events. nih.govnih.govmdpi.commdpi.com
Table 1: Typical Domain Structure of a Phylloseptin Precursor
| Domain | Typical Length (Amino Acids) | Function |
| Signal Peptide | 21-22 | Directs protein to the Endoplasmic Reticulum for secretion. mdpi.commdpi.commdpi.com |
| Acidic Spacer | 22-24 | Propeptide region that is removed during maturation. nih.govmdpi.commdpi.com |
| Mature Peptide | 19-21 | The final, active antimicrobial peptide. nih.govmdpi.com |
| Amide Donor | 1 (Glycine) | Donates its nitrogen to form the C-terminal amide of the mature peptide. nih.govnih.gov |
The first cleavage event occurs upon the precursor's entry into the endoplasmic reticulum. nih.gov An enzyme complex known as signal peptidase recognizes a specific site at the junction of the signal peptide and the subsequent propeptide region. nih.govnih.govresearchgate.net Signal peptidase cleaves the signal peptide from the rest of the precursor, releasing the prophylloseptin into the ER lumen for further processing and releasing the signal peptide for degradation. embopress.orgnih.gov This cleavage is essential for the proper trafficking of the peptide through the secretory pathway. nih.gov The signal peptide itself consists of a positively charged N-terminal region, a central hydrophobic core, and a polar C-terminal region that contains the cleavage site. embopress.orgresearchgate.net
After the removal of the signal peptide, the resulting prophylloseptin must be cleaved again to release the mature, active peptide. This cleavage occurs at a specific recognition site located between the acidic spacer domain and the N-terminus of the mature peptide sequence. nih.govmdpi.com For Phylloseptin-1 and other members of the phylloseptin family, this site is almost invariably a dibasic amino acid motif, most commonly Lys-Arg (-KR-). nih.govnih.govmdpi.commdpi.comfrontiersin.org This -KR- motif is a classical recognition and cleavage site for a family of enzymes known as proprotein convertases. embopress.org
The enzymes responsible for processing the this compound belong to well-characterized families of proteases.
Signal Peptidases : The enzymes that remove the N-terminal signal sequence are Type I signal peptidases (SPase I), which are membrane-bound endoproteases located in the ER. nih.govresearchgate.net These enzymes are essential for the viability of the cell as they process a vast number of proteins entering the secretory pathway. nih.gov
Proprotein Convertases (PCs) : The enzymes that recognize and cleave the -KR- motif are subtilisin-like proprotein convertases (PCs). embopress.org In vertebrates, this family includes enzymes such as furin, PC1/3, and PC2. embopress.org Furin, in particular, is a ubiquitously expressed convertase that processes a wide variety of precursor proteins within the trans-Golgi network and/or endosomal system by cleaving at paired basic amino acid residues. embopress.org While the specific convertase responsible for Phylloseptin-1 maturation in Phyllomedusa frogs has not been definitively isolated and characterized, it is highly likely to be a furin-like enzyme, given the conserved nature of the -KR- cleavage site.
Following this final cleavage, one additional post-translational modification is crucial: C-terminal amidation. A glycine (B1666218) residue immediately following the mature peptide sequence in the precursor acts as the amide donor, a process catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM). This amidation is common for phylloseptins and is considered important for their biological activity. nih.govnih.govmdpi.com
Table 2: Key Enzymatic Cleavage Sites in a this compound
| Cleavage Site Location | Consensus Sequence | Processing Enzyme (Family) |
| Signal Peptide / Propeptide Junction | (e.g., -Cys↓Asp-) | Signal Peptidase I mdpi.comnih.govnih.gov |
| Propeptide / Mature Peptide Junction | -Lys-Arg- (-KR-)↓ | Proprotein Convertase (e.g., Furin) nih.govmdpi.comembopress.org |
Post-Translational Modifications Essential for Mature Peptide Activity
The transformation from an inactive precursor to a potent antimicrobial peptide is dependent on specific enzymatic processes within the secretory pathway of the host organism.
C-terminal amidation is a widespread post-translational modification that is crucial for the biological activity of many peptides, including phylloseptins. frontiersin.orgresearchgate.net This modification involves the replacement of the C-terminal carboxyl group with an amide group. researchgate.net The process is not a simple transamination but a sophisticated two-step enzymatic reaction catalyzed by the bifunctional enzyme Peptidylglycine α-Amidating Monooxygenase (PAM). researchgate.netmdpi.com The reaction occurs late in the peptide maturation process, typically in the trans-Golgi network or within secretory vesicles. researchgate.net
The PAM enzyme contains two distinct catalytic domains that act sequentially:
Peptidylglycine α-hydroxylating monooxygenase (PHM) : This domain catalyzes the first step, where it hydroxylates the α-carbon of the C-terminal glycine residue of the precursor peptide. researchgate.netmdpi.com This reaction requires molecular oxygen, ascorbate, and copper as cofactors. researchgate.net The product of this step is a peptidyl-α-hydroxyglycine intermediate. researchgate.netmdpi.com
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) : The second domain, which is a zinc-dependent enzyme, cleaves the N-Cα bond of the hydroxyglycine intermediate. researchgate.netmdpi.com This reaction releases the final C-terminally amidated peptide and a glyoxylate (B1226380) byproduct. researchgate.netmdpi.com
The significance of C-terminal amidation is multifaceted. It is considered essential for the antimicrobial activity of phylloseptins. mdpi.comsemanticscholar.org This modification neutralizes the negative charge of the C-terminal carboxylate, which can increase the peptide's net positive charge and enhance its interaction with negatively charged bacterial membranes. nih.govmdpi.comfrontiersin.org Amidation also confers increased resistance to degradation by carboxypeptidases, thereby extending the peptide's half-life. researchgate.netresearchgate.net Furthermore, this modification can be critical for stabilizing the peptide's secondary structure, such as the α-helix, which is often vital for its membrane-disrupting activity. frontiersin.orgresearchgate.netnih.gov
Table 1: Enzymes and Components of the C-Terminal Amidation Pathway
| Component | Name | Function |
|---|---|---|
| Enzyme | Peptidylglycine α-Amidating Monooxygenase (PAM) | A bifunctional enzyme that catalyzes the entire C-terminal amidation process. researchgate.netmdpi.com |
| Domain 1 | Peptidylglycine α-hydroxylating monooxygenase (PHM) | Catalyzes the hydroxylation of the C-terminal glycine, requiring O₂, ascorbate, and Cu²⁺. researchgate.netmdpi.com |
| Domain 2 | Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | A lyase that cleaves the intermediate to form the amidated peptide and glyoxylate; requires Zn²⁺. researchgate.netmdpi.com |
| Substrate | Glycine-extended peptide precursor | The initial peptide chain ending with a glycine residue that will be amidated. semanticscholar.orgimrpress.com |
| Product | C-terminally amidated peptide | The final, active peptide with a C-terminal -CONH₂ group. researchgate.netimrpress.com |
| Byproduct | Glyoxylate | Released during the final cleavage step by the PAL domain. researchgate.netmdpi.com |
The source of the amide group in the final mature peptide is a glycine residue located at the C-terminus of the precursor peptide. mdpi.comsemanticscholar.org Molecular cloning and sequencing of the cDNAs encoding various phylloseptin precursors, including those for phylloseptin-1, have consistently revealed an open-reading frame that translates into a prepropeptide ending with a single glycine residue. semanticscholar.orgfrontiersin.orgnih.govnih.govmdpi.com This terminal glycine is not part of the final mature peptide sequence but serves exclusively as the substrate for the PAM enzyme. researchgate.netmdpi.com
The PAM enzyme specifically recognizes the C-terminal glycine, which acts as the amide donor. researchgate.netsemanticscholar.orgfrontiersin.org During the enzymatic reaction, the bond between the α-carbon and the nitrogen of the glycine is cleaved, with the nitrogen atom being retained as the terminal amide of the penultimate amino acid. researchgate.net The unequivocal identification of this C-terminal glycine on phylloseptin precursors through cDNA analysis, combined with mass spectrometry of the mature peptides, confirms its role as the amide donor for the post-translational modification. mdpi.comfrontiersin.orgnih.gov
While C-terminal amidation is the most prominent and functionally critical post-translational modification identified for the phylloseptin family, other modifications are known to occur in different families of antimicrobial peptides from frog skin. mdpi.comfrontiersin.orgnih.gov
For example, many peptides from the Ranidae family of frogs, such as brevinins and nigrocins, feature an intramolecular disulfide bridge between two cysteine residues, forming a cyclic structure known as the "Rana box". nih.govfrontiersin.orgnih.gov This cyclization can stabilize the peptide's structure and influence its activity. researchgate.netnih.gov However, studies on phylloseptins and other related families like temporins indicate that they typically lack the cysteine residues necessary to form a Rana box. frontiersin.orgmdpi.com The primary structure of phylloseptins is linear, with their stability and activity being predominantly conferred by their α-helical conformation and C-terminal amidation. mdpi.comfrontiersin.orgnih.gov
Another modification seen in some peptides is the formation of an N-terminal pyroglutamic acid (pGlu), but this has not been identified as a characteristic feature of the phylloseptin family. imrpress.com Therefore, for phylloseptin-1, C-terminal amidation stands out as the key post-translational modification essential for its maturation and potent antimicrobial function.
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Phylloseptin-1 | |
| Peptidylglycine α-Amidating Monooxygenase (PAM) | |
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | |
| Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | |
| Glycine | |
| Glyoxylate | |
| Ascorbate | |
| Brevinins | |
| Nigrocins | |
| Temporins |
Structural Analysis and Determinants of Phylloseptin 1 Precursor Processing and Mature Peptide Function
Structure-Function Relationships in Mature Phylloseptin-1 (B1576951) Peptides
Influence of Charge Distribution on Biological Activity
The net positive charge of phylloseptins is a crucial factor in their antimicrobial mechanism, facilitating the initial electrostatic attraction to the negatively charged surfaces of microbial membranes. nih.govtandfonline.com This interaction is essential for the peptide to accumulate at the target membrane, a prerequisite for its disruptive action. nih.govtandfonline.com
Enhancing the cationicity of phylloseptin peptides has been shown to significantly boost their antimicrobial potency and broaden their spectrum of activity. For instance, in a study of Phylloseptin-PHa (PSPHa), an analog with an increased positive charge (PSPHa1) demonstrated more potent activity against Staphylococcus aureus, Candida albicans, and methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, it gained activity against other microorganisms that the parent peptide did not affect. nih.gov Similarly, cationicity-enhanced analogs of Phylloseptin-PT, another member of the phylloseptin family, exhibited significant increases in antimicrobial activity compared to the native peptide. nih.gov
The presence of positively charged residues, such as lysine (B10760008) (Lys) and histidine (His), is a defining characteristic of the phylloseptin family. nih.govplos.org The protonation state of histidine residues can be influenced by the pH of the environment, which in turn affects the peptide's net charge and biological activity. plos.org This suggests that some phylloseptins may be more active in slightly acidic environments, such as those found at sites of infection. plos.org The strategic placement of these cationic residues is also important for stabilizing the peptide's α-helical structure through interactions with the helix dipole. embrapa.br However, it is the balance between charge and other physicochemical properties, such as hydrophobicity, that ultimately dictates the peptide's selectivity and effectiveness. nih.govresearchgate.net
Table 1: Impact of Net Charge on the Antimicrobial Activity of Phylloseptin-PHa Analogs This interactive table details the Minimum Inhibitory Concentration (MIC) in µM for Phylloseptin-PHa and its analogs against various microorganisms, alongside their net charge at pH 7.4.
| Peptide | Sequence | Net Charge (pH 7.4) | S. aureus (MIC, µM) | C. albicans (MIC, µM) | MRSA (MIC, µM) | E. coli (MIC, µM) |
|---|---|---|---|---|---|---|
| PSPHa | FLSLIPAAISAVSALANHF-NH2 | +1 | 16 | 32 | 64 | >128 |
| PSPHa1 | FLSLIPKAISAVSALANHF-NH2 | +2 | 8 | 16 | 32 | 64 |
| PSPHa4 | FLSLIPWAISAVSALANHF-NH2 | +1 | 8 | 16 | 32 | >128 |
| PSPHa5 | FLSLIPKAISAVSALANHF-NH2 | +2 | 4 | 8 | 16 | 128 |
Data sourced from Liu et al., 2019. nih.gov
Hydrophobicity and its Contribution to Membrane Interactions
Hydrophobicity is a critical determinant of a phylloseptin's ability to interact with and disrupt microbial cell membranes. tandfonline.com After the initial electrostatic attraction mediated by the peptide's positive charge, the hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer. tandfonline.com The majority of phylloseptin peptides, including Phylloseptin-1, are rich in hydrophobic amino acids, which often constitute over 50% of the sequence. frontiersin.org This high hydrophobicity is essential for their lytic activity.
The relationship between hydrophobicity and antimicrobial activity is complex. An increase in hydrophobicity can lead to enhanced antimicrobial potency up to an optimal point. nih.govresearchgate.net For example, studies on Phylloseptin-PHa analogs showed that increased hydrophobicity correlated with a greater ability to permeabilize the membranes of S. aureus. tandfonline.com However, excessive hydrophobicity can be detrimental. It may lead to peptide self-aggregation in aqueous environments, which can hinder its ability to reach the target membrane. researchgate.net
Crucially, a high degree of hydrophobicity is often linked to increased toxicity towards host cells, particularly hemolytic activity (the lysis of red blood cells). tandfonline.complos.orgfrontiersin.org The cell membranes of erythrocytes are primarily composed of zwitterionic phospholipids, making their interaction with antimicrobial peptides largely driven by hydrophobic interactions rather than electrostatic ones. frontiersin.org Therefore, a delicate balance between hydrophobicity and net positive charge is essential for developing selective antimicrobial peptides that are potent against microbes but exhibit minimal toxicity to host cells. nih.govresearchgate.netnih.gov Research has indicated that the hemolytic activity of phylloseptins becomes significant when the hydrophobicity exceeds a certain threshold, suggesting that therapeutic development should aim to keep this value below that critical point. tandfonline.com
Table 2: Relationship Between Hydrophobicity and Hemolytic Activity of Phylloseptin-PHa Analogs This interactive table displays the hydrophobicity, percentage of α-helix in a membrane-mimetic environment (TFE), and the hemolytic activity (HC50 in µM) of Phylloseptin-PHa and its analogs.
| Peptide | Sequence | Hydrophobicity | % Helix (TFE) | HC50 (µM) |
|---|---|---|---|---|
| PSPHa | FLSLIPAAISAVSALANHF-NH2 | 0.799 | 41.0 | >200 |
| PSPHa1 | FLSLIPKAISAVSALANHF-NH2 | 0.738 | 45.1 | >200 |
| PSPHa2 | FLSLIPFAISAVSALANHF-NH2 | 0.835 | 49.3 | 100 |
| PSPHa3 | FLSLIPLAISAVSALANHF-NH2 | 0.865 | 55.4 | 50 |
| PSPHa4 | FLSLIPWAISAVSALANHF-NH2 | 0.842 | 52.1 | 25 |
| PSPHa5 | FLSLIPKAISAVSALANHF-NH2 | 0.781 | 58.2 | 12.5 |
Data sourced from Liu et al., 2019. tandfonline.com
Impact of Amino Acid Substitutions on Peptide Conformation and Activity
The substitution of specific amino acids in the Phylloseptin-1 sequence can profoundly affect its secondary structure, physicochemical properties, and ultimately its biological activity. nih.gov The primary structure of phylloseptins typically allows them to adopt an amphipathic α-helical conformation in membrane-mimetic environments, which is essential for their function. plos.orgfrontiersin.org This structure segregates the hydrophobic and hydrophilic (charged) residues onto opposite faces of the helix.
Strategic amino acid substitutions are a key approach in structure-activity relationship studies to enhance antimicrobial potency and selectivity. nih.govtandfonline.com For example, replacing a neutral or hydrophobic residue with a cationic one, such as lysine, can increase the net positive charge, often leading to improved antimicrobial activity, as seen in the analog PSPHa1. nih.gov Conversely, substituting alanine (B10760859) residues with more hydrophobic leucine (B10760876) residues can increase hydrophobicity, which may enhance lytic activity but also potentially increase cytotoxicity. nih.gov
The position of the substitution is also critical. Changes in the N-terminal region, which often contains a highly conserved "FLSLIP" motif in phylloseptins, can significantly alter activity. tandfonline.comnih.gov This region is believed to act as an "anchor," initiating the interaction with the microbial membrane. frontiersin.org Substitutions that disrupt the amphipathic nature of the α-helix can lead to a loss of antimicrobial efficacy. The goal of such substitutions is to optimize the balance between cationicity and hydrophobicity to create peptides with broad-spectrum activity against pathogens while minimizing harm to host cells. nih.govtandfonline.com
Table 3: Effects of Amino Acid Substitutions on the Biological Activity of Phylloseptin-PHa This interactive table summarizes the minimum inhibitory concentrations (MIC in µM) of Phylloseptin-PHa and its analogs, highlighting the specific amino acid substitutions and their impact on antimicrobial efficacy.
| Peptide | Substitution from PSPHa | Position of Substitution | S. aureus (MIC, µM) | C. albicans (MIC, µM) | MRSA (MIC, µM) | E. coli (MIC, µM) |
|---|---|---|---|---|---|---|
| PSPHa | - | - | 16 | 32 | 64 | >128 |
| PSPHa1 | Alanine to Lysine | 7 | 8 | 16 | 32 | 64 |
| PSPHa2 | Alanine to Phenylalanine | 7 | 8 | 16 | 32 | >128 |
| PSPHa3 | Alanine to Leucine | 7 | 4 | 8 | 16 | >128 |
| PSPHa4 | Alanine to Tryptophan | 7 | 8 | 16 | 32 | >128 |
| PSPHa5 | Alanine to Lysine, Alanine to Tryptophan | 7, 8 | 4 | 8 | 16 | 128 |
Data sourced from Liu et al., 2019. nih.govtandfonline.com
Biological Activities and Mechanistic Understanding of Phylloseptin 1 Peptides
Antimicrobial Activity Profile
Phylloseptin peptides are noted for their broad-spectrum antimicrobial capabilities, demonstrating efficacy against a variety of pathogenic microorganisms. Their primary mechanism of action involves the disruption of microbial cell membranes. The cationic nature of these peptides facilitates an electrostatic interaction with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they adopt an α-helical conformation, allowing them to permeate and disrupt the cell membrane.
Phylloseptin peptides consistently demonstrate potent activity against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Phylloseptin-1 (B1576951) (PSN-1) has been shown to have a strong effect against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. Other members of the family, such as Phylloseptin-PV1 (PPV1), have also exhibited significant bacteriostatic and bactericidal activities against S. aureus and MRSA. For instance, PPV1 can kill S. aureus and MRSA within 15 minutes at a concentration four times its MIC.
Studies on various phylloseptin peptides, including Phylloseptin-PTa and Phylloseptin-PHa, confirm their effectiveness against S. aureus, MRSA, and Enterococcus faecalis. The enhanced positive charge and amphipathic nature of these peptides are key to their potent activity against the anionic membranes of Gram-positive bacteria.
Table 1: Antimicrobial Activity of Phylloseptin Peptides against Gram-Positive Bacteria
| Peptide | Organism | MIC (μM) |
|---|---|---|
| Phylloseptin-1 | Staphylococcus aureus | 3 - 7.9 |
| Phylloseptin-PV1 | Staphylococcus aureus | 2 |
| Phylloseptin-PV1 | MRSA | 4 |
| Phylloseptin-PTa | Staphylococcus aureus | 8 |
| Phylloseptin-PTa | MRSA | 16 |
| Phylloseptin-PHa | Staphylococcus aureus | 64 |
| Phylloseptin-PHa | MRSA | 128 |
| Phylloseptin-PBa | Staphylococcus aureus | 8 (mg/L) |
Data sourced from multiple studies.
The activity of phylloseptin peptides against Gram-negative bacteria is generally more variable and often less potent compared to their effects on Gram-positive organisms. This reduced efficacy is attributed to the complex outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides and can hinder the peptides' access to the inner membrane.
Phylloseptin-1 has demonstrated activity against Escherichia coli, with MICs ranging from 3 to 7.9 μM. However, other phylloseptins, like Phylloseptin-L1 and the native Phylloseptin-PT, show little to no effect on E. coli. Analogs designed with enhanced cationicity, such as PS-PT1 and PS-PT2, have shown significantly improved activity against E. coli. Similarly, Phylloseptin-PV1 is less effective against E. coli, only permeabilizing about 50% of the cell membrane even at higher concentrations.
**Table 2: Antimicrobial Activity of Phylloseptin Peptides against *Escherichia coli***
| Peptide | MIC (μM) |
|---|---|
| Phylloseptin-1 | 3 - 7.9 |
| Phylloseptin-PV1 | 32 |
| Phylloseptin-PTa | >128 |
| Phylloseptin-PHa | >128 |
| Phylloseptin-PBa | 128 (mg/L) |
Data sourced from multiple studies.
Several phylloseptin peptides have demonstrated significant antifungal properties, particularly against the opportunistic yeast Candida albicans. Phylloseptin-PV1 shows potent activity against C. albicans, and both Phylloseptin-PTa and Phylloseptin-PHa are more effective against C. albicans than against E. coli. Phylloseptin-PBa also exhibits a potent MIC of 8 mg/L against this yeast. The mechanism of antifungal action is believed to be similar to their antibacterial activity, involving the disruption of the fungal cell membrane.
**Table 3: Antifungal Activity of Phylloseptin Peptides against *Candida albicans***
| Peptide | MIC (μM) |
|---|---|
| Phylloseptin-PV1 | 4 |
| Phylloseptin-PTa | 16 |
| Phylloseptin-PHa | 64 |
| Phylloseptin-PBa | 8 (mg/L) |
Data sourced from multiple studies.
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Several phylloseptin peptides have shown the ability to both inhibit the formation of biofilms and eradicate established ones.
Phylloseptin-PV1 has been shown to effectively inhibit and eradicate biofilms of S. aureus and MRSA. Similarly, Phylloseptin-PTa and Phylloseptin-PHa were able to eradicate biofilms formed by S. aureus. Interestingly, the minimum biofilm eradication concentration (MBEC) for these peptides against S. aureus was identical to their MIC for the planktonic form, indicating high efficacy. The anti-biofilm activity appears to be influenced by the peptide's physicochemical properties, such as charge and hydrophobicity.
Anti-Protozoan Activity
In addition to their antimicrobial properties, certain phylloseptin peptides have been identified as potent anti-protozoan agents. Research has shown that peptides from this family are effective against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, Phylloseptin-4 and Phylloseptin-5 demonstrated anti-protozoan activity with an IC50 of approximately 5 μM for T. cruzi. Other studies have highlighted the potential of phylloseptins against Leishmania species as well. The mechanism is thought to involve the targeting and disruption of the protozoan's plasma membrane, leading to cell death.
Antiproliferative Activity Against Neoplastic Cells
A growing body of evidence suggests that some antimicrobial peptides, including phylloseptins, possess selective cytotoxicity against cancer cells. This selectivity is often attributed to the differences between cancerous and normal cell membranes, particularly the increased negative charge on the surface of cancer cells, which facilitates interaction with the cationic peptides.
Phylloseptin-PBa and Phylloseptin-PV1 have demonstrated antiproliferative activity against various human cancer cell lines, including H157 (non-small cell lung cancer), MCF-7 (breast cancer), U251MG (glioblastoma), H460 (lung cancer), and PC3 (prostate cancer). For example, Phylloseptin-PBa showed IC50 values of 1.8 μM, 2.9 μM, and 4.3 μM against U251MG, PC3, and H460 cell lines, respectively. Similarly, Phylloseptin-PTa and Phylloseptin-PHa were found to inhibit the proliferation of the H157 lung cancer cell line. Importantly, these peptides often show lower cytotoxicity against normal mammalian cells, such as the human microvascular endothelial cell line (HMEC-1), suggesting a favorable therapeutic window. The proposed mechanism involves the lytic disruption of the cancer cell membrane, similar to their action on microbes.
Table 4: Antiproliferative Activity of Phylloseptin Peptides
| Peptide | Cell Line | IC50 (μM) |
|---|---|---|
| Phylloseptin-PBa | H460 (Lung Cancer) | 4.3 |
| Phylloseptin-PBa | PC3 (Prostate Cancer) | 2.9 |
| Phylloseptin-PBa | U251MG (Glioblastoma) | 1.8 |
| Phylloseptin-PV1 | H157 (Non-Small Cell Lung Cancer) | <10 |
| Phylloseptin-PV1 | MCF-7 (Breast Cancer) | <10 |
| Phylloseptin-PV1 | U251MG (Glioblastoma) | <10 |
Data sourced from multiple studies.
Mechanistic Insights into Cellular Interaction and Disruption
The antimicrobial action of Phylloseptin-1 and related peptides is primarily initiated by the disruption of the microbial cell membrane. This process is governed by a series of physicochemical interactions leading to the loss of membrane integrity and subsequent cell death. The precise mechanism of this disruption can be conceptualized through several established models, which are not mutually exclusive and may depend on factors such as peptide concentration and the specific composition of the target membrane.
The disruption of microbial membranes by phylloseptin peptides is a dynamic process that is generally understood through three primary models: the barrel-stave, toroidal pore, and carpet models. frontiersin.orgmdpi.com These models describe the different ways antimicrobial peptides (AMPs) can permeabilize and ultimately lyse a cell.
The Barrel-Stave Model proposes that after an initial binding to the membrane surface, peptide monomers insert themselves into the lipid bilayer. mdpi.comresearchgate.net In this model, the amphipathic α-helical peptides align perpendicularly to the membrane, with their hydrophobic regions facing the lipid core and their hydrophilic regions facing inward, forming the interior of a water-filled pore. researchgate.netnih.gov This structure resembles the staves of a barrel, creating a channel through the membrane that allows for the leakage of cellular contents. researchgate.net
In the Toroidal Pore Model , the peptide helices also insert into the membrane; however, they remain associated with the lipid headgroups. This interaction induces the lipid monolayer to bend continuously, forming a pore where the water core is lined by both the peptides and the lipid headgroups. researchgate.netnist.gov This model is distinguished from the barrel-stave model by the direct involvement of lipids in the pore lining, creating a "wormhole" structure. researchgate.net Molecular dynamics simulations have shown that transmembrane pores can form spontaneously above a critical peptide-to-lipid ratio, with lipid molecules bending inwards to create a toroidally shaped pore. nih.gov
The Carpet Model describes a mechanism that does not necessarily involve the formation of discrete transmembrane pores. mdpi.comnih.gov In this model, the peptides first accumulate on the surface of the microbial membrane, oriented parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govresearchgate.net This accumulation is driven by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane. nih.gov Once a threshold concentration is reached, the peptides cause a disruption of the membrane's curvature and integrity, leading to the formation of micelles and the eventual disintegration of the membrane. nih.govresearchgate.net There is evidence to suggest that Phylloseptin-1 may act through a mechanism consistent with the carpet model, leading to the disintegration of the membrane by disrupting lipid packing. researchgate.net
| Model | Peptide Orientation | Pore Structure | Lipid Involvement in Pore |
|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Peptide-lined channel | No |
| Toroidal Pore | Perpendicular to membrane | Peptide and lipid-lined channel | Yes |
| Carpet | Parallel to membrane surface | No discrete pore; membrane dissolution | N/A |
The initial and crucial step in the antimicrobial activity of Phylloseptin-1 is its electrostatic attraction to the microbial cell surface. frontiersin.org As cationic peptides, phylloseptins are drawn to the net negative charge of microbial membranes. This interaction is primarily with anionic components of the cell envelope, which differ between Gram-positive and Gram-negative bacteria. frontiersin.org
In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS) . nih.gov The lipid A portion of LPS is a potent endotoxin (B1171834) and contributes significantly to the negative charge of the outer membrane. mdpi.com Phylloseptins engage in electrostatic interactions with the negatively charged phosphate (B84403) groups of LPS, which facilitates their accumulation on the bacterial surface and subsequent membrane disruption. frontiersin.org
In Gram-positive bacteria, the cell wall is characterized by the presence of teichoic acids (TAs), which are polymers of glycerol (B35011) phosphate or ribitol (B610474) phosphate. frontiersin.org These molecules are covalently linked to the peptidoglycan layer and extend to the cell surface, conferring a significant negative charge. The positive charges on phylloseptin peptides are attracted to the anionic phosphate groups of teichoic acids, leading to their localization at the cell surface and initiating the process of membrane permeabilization. frontiersin.org
| Bacterial Type | Key Anionic Component | Location | Interaction with Phylloseptin-1 |
|---|---|---|---|
| Gram-negative | Lipopolysaccharides (LPS) | Outer membrane | Electrostatic attraction to phosphate groups of Lipid A |
| Gram-positive | Teichoic Acids (TAs) | Cell wall | Electrostatic attraction to phosphate groups of the polymer backbone |
While the primary mechanism of action for most antimicrobial peptides, including phylloseptins, is the disruption of the cell membrane, there is growing evidence that some AMPs can translocate across the membrane and interact with intracellular targets. frontiersin.org This can lead to the inhibition of essential cellular processes such as DNA replication, protein synthesis, and enzymatic activity. frontiersin.org
Synergistic Activities with Other Peptides or Agents
The combination of antimicrobial peptides with other therapeutic agents, such as conventional antibiotics or other AMPs, represents a promising strategy to combat microbial infections, particularly those caused by drug-resistant strains. nih.gov Synergistic interactions can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of resistance development. nih.govnih.gov
The mechanisms underlying this synergy are multifaceted. AMPs, by permeabilizing the microbial membrane, can facilitate the entry of other drugs into the cell, allowing them to reach their intracellular targets more effectively. frontiersin.orgnih.gov This is particularly relevant for antibiotics that act on internal cellular processes.
Studies on various AMPs have demonstrated synergistic effects with a range of antibiotics against multidrug-resistant bacteria. frontiersin.org For example, the combination of certain peptides with antibiotics like meropenem (B701) and erythromycin (B1671065) has been shown to significantly reduce infection in animal models. nih.gov Furthermore, synergy has been observed between different classes of AMPs. ubc.ca For instance, temporin peptides, when combined, exhibit enhanced activity against Gram-negative bacteria by overcoming the LPS barrier. nih.gov While specific studies on the synergistic activities of Phylloseptin-1 were not identified in the reviewed literature, the general principles of AMP synergy suggest that it could be a valuable candidate for combination therapies.
| Combination Partner | Potential Mechanism of Synergy | Expected Outcome |
|---|---|---|
| Conventional Antibiotics (e.g., β-lactams, macrolides) | Increased membrane permeability facilitating antibiotic entry | Enhanced killing of bacteria, overcoming resistance |
| Other Antimicrobial Peptides | Complementary mechanisms of membrane disruption or targeting | Broader spectrum of activity, increased potency |
Evolutionary Dynamics and Comparative Genomics of Phylloseptin 1 Precursor Genes
Phylogenetic Analysis of Phylloseptin Precursors Across Amphibian Species
Phylogenetic analyses of phylloseptin precursor genes, primarily from the skin secretions of Phyllomedusinae subfamily leaf frogs, have illuminated their evolutionary relationships. The high degree of conservation in the nucleotide sequences of the signal peptides within their biosynthetic precursors is a strong indicator of their homologous phylogenetic ancestry. nih.gov This conservation suggests a shared evolutionary origin for these peptides among different species of Phyllomedusa and related genera. nih.govnih.gov
Studies comparing the precursor sequences of phylloseptins, including phylloseptin-1 (B1576951), from various species such as Phyllomedusa tarsius, Phyllomedusa hypochondrialis, Phyllomedusa baltea, and Phyllomedusa bicolor reveal close evolutionary relationships. nih.govnih.govuol.de For instance, the precursor of phylloseptin-B2 from P. bicolor shows high sequence identity (94% at the nucleotide level and 89% for the predicted amino acid sequence) to that of phylloseptin-1 from P. sauvagii. uol.de This high degree of similarity underscores their recent divergence from a common ancestral gene.
While most research has centered on anurans (frogs and toads), broader analyses of AMPs across all amphibian orders, including caecilians, provide a wider evolutionary context. researchgate.netconsensus.app These studies indicate that while the core structure of AMP precursors is a common feature, the specific families, like phylloseptins, have undergone diversification within particular lineages, reflecting the unique evolutionary pressures faced by those groups. researchgate.netconsensus.app The phylogenetic trees constructed from precursor sequences generally align with the established taxonomy of the host species, further solidifying the use of these genes as molecular markers for evolutionary studies.
Conservation and Divergence Patterns within Precursor Domains
The tripartite structure of the phylloseptin-1 precursor exhibits a classic example of mosaic evolution, where different domains are subject to vastly different selective pressures. This results in a pattern of highly conserved regions interspersed with hypervariable segments.
The signal peptide of the phylloseptin precursor, typically around 22 amino acids in length, is the most conserved domain. nih.gov Across the Phyllomedusinae subfamily, this region shows approximately 90% similarity. nih.gov This high level of conservation is attributed to its critical function in directing the nascent peptide into the endoplasmic reticulum for secretion, a fundamental cellular process under strong purifying selection. nih.govu-szeged.husignalpeptide.de The conservation of the N-terminal sequence, often starting with Met-Ala-Phe-Leu-Lys-Lys, is a characteristic feature. nih.gov
However, when comparing across more distantly related amphibian lineages, such as between Neobatrachia (higher frogs), Bombinatoridae, and Pipidae, the signal peptide sequences are highly divergent, despite fulfilling the same function. researchgate.net This suggests that while the functional constraints are universal, the specific amino acid sequence to achieve this function can vary significantly over larger evolutionary timescales. researchgate.net
The spacer region, also known as the N-terminal pro-region, is an acidic segment located between the signal peptide and the mature peptide. This region also displays a notable degree of conservation, although it is generally more variable than the signal peptide. nih.gov The primary role of this acidic spacer is thought to be to neutralize the cationic mature peptide, preventing it from disrupting the host's own cell membranes during synthesis and transport.
In stark contrast to the signal peptide, the region of the precursor gene encoding the mature phylloseptin peptide is hypermutable. uniprot.org This high degree of variation is a hallmark of adaptive evolution, driven by the relentless pressure of evolving pathogens. nih.gov The mature peptide is the functional component of the molecule, directly interacting with and eliminating microbial threats.
The diversity in the mature peptide's amino acid sequence leads to variations in its antimicrobial spectrum and potency. biorxiv.orgbiorxiv.org This rapid evolution allows frog populations to adapt their chemical defenses to the specific microbial challenges present in their local environments. Analysis of the ratio of non-synonymous to synonymous substitutions (dN/dS) in the mature peptide-coding region often reveals signatures of positive selection, indicating that novel mutations conferring a selective advantage are being favored and fixed in the population. researchgate.net This is consistent with the "evolutionary arms race" model, where the host continuously evolves new defenses in response to pathogen evolution. hilarispublisher.com
Table 1: Comparison of Conservation and Divergence in this compound Domains
| Precursor Domain | Level of Conservation | Primary Function | Dominant Evolutionary Pressure |
|---|---|---|---|
| Signal Peptide | High | Secretory pathway targeting | Purifying Selection |
| Spacer Region | Moderate | Neutralization of mature peptide | Purifying & Co-evolutionary Selection |
| Mature Peptide | Low (Hypervariable) | Antimicrobial activity | Positive (Diversifying) Selection |
Evidence for Convergent Evolution in Antimicrobial Peptide Systems
Convergent evolution, the independent evolution of similar traits in different lineages, is evident in the antimicrobial peptide systems of amphibians. While the phylloseptin family itself is defined by homologous ancestry, the broader landscape of amphibian AMPs shows that different evolutionary lineages have independently arrived at similar solutions for chemical defense. researchgate.net
A key piece of evidence for convergent evolution comes from the high divergence of signal peptide sequences between major anuran lineages (Neobatrachia, Bombinatoridae, and Pipidae). researchgate.net The lack of a linear relationship between the degree of sequence divergence and the evolutionary time separating these groups suggests that the AMP genes in these lineages may have evolved convergently on at least three separate occasions. researchgate.net This implies that distinct ancestral genes in each lineage were independently recruited and adapted to produce antimicrobial peptides with similar tripartite precursor structures.
This phenomenon highlights the strong selective advantage of having a robust system of gene-encoded antimicrobial peptides for innate immunity. Different frog families, facing similar threats from microbial pathogens, have independently evolved functionally analogous, yet genetically distinct, precursor systems to produce these vital defense molecules.
Influence of Environmental Factors and Pathogen Pressure on Gene Evolution
The evolution of this compound genes is profoundly influenced by external selective pressures, primarily from the environment and the pathogens inhabiting it. researchgate.net The immense diversity observed in the mature peptide region is a direct reflection of the varied and dynamic microbial environments that different amphibian species and populations encounter. nih.gov
Pathogen pressure is arguably the most significant driver of adaptive evolution in the mature peptide region. hilarispublisher.comnih.gov As bacteria, fungi, and other microbes evolve mechanisms to resist the host's defenses, there is strong selective pressure on the host to generate novel peptide variants that can overcome this resistance. researchgate.net This co-evolutionary arms race leads to the rapid diversification of mature phylloseptin sequences. For example, the presence of the chytrid fungus Batrachochytrium dendrobatidis, a devastating amphibian pathogen, has likely exerted immense selective pressure on the evolution of antifungal peptides in species like the lemur leaf frog (Agalychnis lemur). wikipedia.org
Environmental factors, such as climate and habitat, can also indirectly influence gene evolution by shaping the composition of the local microbial communities. nih.govelifesciences.org A significant correlation between genetic distance and environmental distance in some species suggests that environmental factors are a primary cause of population differentiation. nih.gov Different habitats will harbor different assemblages of pathogens, thus imposing distinct selective pressures on the phylloseptin genes of the resident amphibian populations. This leads to geographically structured variation in AMP repertoires, a phenomenon known as isolation by environment. nih.gov The constant need to adapt to new and evolving microbial threats ensures that the phylloseptin gene family remains a dynamic and rapidly evolving component of the amphibian genome. plos.org
Advanced Research Methodologies for Phylloseptin 1 Precursor and Its Derivatives
Molecular Cloning and Gene Expression Techniques for Precursor Production
The foundational step in characterizing novel phylloseptins, including the phylloseptin-1 (B1576951) precursor, is the elucidation of their genetic blueprint. This is primarily achieved through molecular cloning techniques applied to amphibian skin secretions, a rich source of antimicrobial peptides (AMPs). nih.govethz.ch
A prominent and effective method employed is "shotgun" cloning. nih.govresearchgate.net This strategy involves the construction of a complementary DNA (cDNA) library from the messenger RNA (mRNA) extracted from the skin secretions of frogs, typically from the Phyllomedusa genus. nih.govnih.gov The process begins with the isolation of polyadenylated (poly-A) mRNA from lyophilized skin secretion using techniques such as magnetic oligo-dT beads. researchgate.netnih.gov This isolated mRNA serves as the template to synthesize a first-strand cDNA library. researchgate.net
To specifically amplify the phylloseptin precursor sequences, researchers often utilize degenerate primers. These primers are designed to target highly conserved regions within the signal peptide domain of known phylloseptin precursor-encoding cDNAs. nih.gov Following amplification, techniques like Rapid Amplification of cDNA Ends (RACE) are used to obtain the full-length nucleotide sequence of the prepropeptide. nih.gov
Bioinformatic analysis of the cloned cDNA sequences reveals a characteristic open-reading frame. The translated prepropeptide of phylloseptins typically consists of 66 amino acid residues organized into distinct domains: a 22-residue signal peptide, an acidic spacer region, a canonical -Lys-Arg- (-KR-) propeptide convertase cleavage site, the 19-residue mature phylloseptin peptide sequence, and a C-terminal glycine (B1666218) residue, which functions as an amide donor for post-translational modification. nih.govnih.govresearchgate.net The nucleotide sequences of newly discovered precursors are subsequently deposited in public databases, such as GenBank or the EMBL Nucleotide Sequence Database, for scientific record. researchgate.netnih.govnih.gov
While direct cloning from natural sources is the primary method for discovery, heterologous expression in host systems like Escherichia coli or yeast represents a viable, though less commonly cited for phylloseptins, alternative for large-scale production. chemrxiv.orgnih.govresearchgate.net This recombinant production approach involves inserting the cloned gene for the precursor into an expression vector, which is then introduced into a host organism. mdpi.comcytoskeleton.com The host's cellular machinery is then used to produce the desired peptide, which can be fused to a larger protein partner to enhance expression and simplify purification. researchgate.net
| Technique | Description | Purpose in Phylloseptin Research |
| "Shotgun" Cloning | A high-throughput method where a genomic or cDNA library is randomly sequenced to obtain the genetic sequence. | To clone and identify the cDNAs encoding biosynthetic precursors of phylloseptins from frog skin secretion libraries. nih.govresearchgate.netnih.gov |
| cDNA Library Construction | The process of generating a collection of cDNA fragments that are reverse-transcribed from the mRNA of a specific tissue. | To create a genetic library from frog skin secretions that contains the templates for phylloseptin precursors. nih.govnih.gov |
| RACE (Rapid Amplification of cDNA Ends) | A PCR-based technique used to obtain the full sequence of an RNA transcript from a small, known sequence within the transcript. | To acquire the complete, full-length nucleic acid sequence of the phylloseptin prepropeptide. nih.gov |
| Heterologous Expression | The production of a protein in a host organism that does not naturally produce that protein. | To enable potential large-scale, recombinant production of the phylloseptin-1 precursor for further study. chemrxiv.orgnih.gov |
Peptide Synthesis and Purification Methods
Once the amino acid sequence of a phylloseptin peptide is determined through molecular cloning, chemical synthesis is employed to produce replicates for functional and structural analysis.
Solid Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing phylloseptin peptides and their derivatives. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin. ethz.chcreative-proteomics.com The process is highly efficient and allows for the straightforward removal of excess reagents and by-products by simple filtration and washing at the end of each coupling cycle. mdpi.comcreative-proteomics.com
The most common approach used for phylloseptins is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. researchgate.netchemrxiv.org In this method, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is base-labile. The synthesis cycle involves:
Deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netchemrxiv.org
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and added to the reaction vessel to form a new peptide bond. chemrxiv.org
Washing: The resin is thoroughly washed to remove unreacted reagents and soluble by-products.
This cycle is repeated until the desired peptide sequence is fully assembled. The entire process is often automated using specialized peptide synthesizers. researchgate.netchemrxiv.org Upon completion of the sequence, the peptide is cleaved from the resin support and its side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). chemrxiv.org
Following synthesis and cleavage from the resin, the crude synthetic peptide is a mixture containing the target peptide along with truncated or incomplete sequences and other impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive technique used for the purification of this crude mixture. nih.govchemrxiv.orgnih.gov
RP-HPLC separates molecules based on their hydrophobicity. nih.gov The crude peptide solution is loaded onto an HPLC column packed with a non-polar stationary phase (e.g., C5 or C18 silica). A gradient of increasing organic solvent concentration, typically acetonitrile (B52724) in water with an ion-pairing agent like TFA, is passed through the column. chemrxiv.orgnih.gov Peptides elute from the column in order of increasing hydrophobicity; the more hydrophobic the peptide, the longer it is retained on the column and the higher the acetonitrile concentration required for its elution. nih.gov
The elution profile is monitored by detecting absorbance at a wavelength of 214 nm, which corresponds to the peptide bonds. researchgate.net Fractions are collected at one-minute intervals, and those corresponding to the major peak, representing the desired full-length peptide, are pooled. chemrxiv.org This method consistently yields phylloseptin peptides with a high degree of purity (often >95%), which is essential for accurate biological and structural studies. nih.govcytoskeleton.com
| Method | Principle | Role in Phylloseptin Research |
| Solid Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids to a growing chain on a solid support. | To chemically synthesize replicates of phylloseptin-1 and its derivatives for functional assays and structural analysis. nih.govchemrxiv.org |
| Reversed-Phase HPLC (RP-HPLC) | Separation of molecules based on hydrophobicity through differential partitioning between a non-polar stationary phase and a polar mobile phase. | To purify the crude synthetic phylloseptin peptide from synthesis-related impurities, achieving high purity for subsequent experiments. nih.govchemrxiv.orgnih.gov |
Mass Spectrometry for Structural Confirmation and Post-Translational Modification Analysis
Mass spectrometry is an indispensable analytical tool for the structural verification of phylloseptin peptides, confirming both their primary sequence and any post-translational modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used to determine the precise molecular weight of peptides. creative-proteomics.com In this method, the purified peptide sample is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the peptide molecules with minimal fragmentation. nih.govcreative-proteomics.com
The ionized peptides are then accelerated into a flight tube, and their mass-to-charge (m/z) ratio is determined by measuring the time it takes for them to travel to the detector. nih.gov For phylloseptin research, MALDI-TOF MS is used to:
Confirm the molecular mass of the purified synthetic peptide, ensuring it matches the theoretical mass calculated from its amino acid sequence. nih.gov
Screen HPLC fractions to identify those containing a peptide with a mass identical to that predicted from the cloned precursor cDNA. chemrxiv.org
Assess the purity of a peptide sample.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide, a process known as de novo sequencing. nih.govnih.gov This method is crucial for unequivocally validating the primary structure of a newly discovered or synthesized phylloseptin peptide. nih.govresearchgate.net
The process involves multiple stages of mass analysis:
Precursor Ion Selection: In the first stage, a specific peptide ion (the precursor ion) is selected from the mixture.
Fragmentation: The selected precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with inert gas molecules. This breaks the peptide backbone at predictable locations, primarily at the peptide bonds, generating a series of characteristic fragment ions (e.g., b-ions and y-ions). researchgate.net
Fragment Ion Analysis: In the second stage, the masses of these fragment ions are measured.
The resulting MS/MS spectrum contains a series of peaks, where the mass differences between adjacent peaks in a series correspond to the mass of a specific amino acid residue. By analyzing these mass differences, the amino acid sequence can be reconstructed from scratch. ethz.ch
Spectroscopic Techniques for Secondary Structure Elucidation
Spectroscopic methods are fundamental to understanding the conformational dynamics of phylloseptin peptides, particularly the transition to functional secondary structures upon interacting with microbial membranes.
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various environments. americanpeptidesociety.org This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's folding pattern. americanpeptidesociety.org For phylloseptin peptides, CD spectroscopy has been instrumental in demonstrating their conformational flexibility.
In aqueous solutions, such as 10 mM ammonium (B1175870) acetate (B1210297) buffer, phylloseptins typically exhibit a random coil structure. frontiersin.orgnih.gov However, in the presence of membrane-mimicking environments, such as 50% 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational change to an α-helical structure. frontiersin.orgresearchgate.netqub.ac.uk This transition is a common feature for many antimicrobial peptides and is considered essential for their activity. nih.gov
For instance, studies on Phylloseptin-PV1 revealed that it adopts a random coil in an aqueous environment, but in a 50% TFE solution, it forms an α-helical structure, with a calculated helical content of 40.3%. frontiersin.org Similarly, Phylloseptin-PT and its analogues were shown to be unstructured in an aqueous buffer but adopted a clear α-helical conformation in a TFE/water mixture. nih.gov The CD spectra in these cases show characteristic negative peaks around 208 nm and 222 nm and a positive peak around 190 nm, which are hallmarks of α-helical content. americanpeptidesociety.org
Table 1: Secondary Structure of Phylloseptin Peptides Determined by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| Phylloseptin-PV1 | 10 mM Ammonium Acetate | Random Coil | frontiersin.org |
| Phylloseptin-PV1 | 50% TFE Solution | α-Helix (40.3% helical content) | frontiersin.org |
| Phylloseptin-PT | 10 mM Ammonium Acetate | Random Coil | nih.gov |
| Phylloseptin-PT | 50% TFE/10 mM Ammonium Acetate | α-Helix | nih.gov |
| Phylloseptin-S | DMPC/DMPG Vesicles | α-Helix | researchgate.net |
| Phylloseptin-S | 80 mM SDS | α-Helix | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure and dynamics of peptides. Both solution and solid-state NMR have been employed to study phylloseptins.
Solution NMR has been used to determine the tertiary structures of phylloseptin peptides in membrane-mimetic environments like detergent micelles (e.g., dodecylphosphorylcholine). dongguk.edu These studies have confirmed the helical nature of these peptides, showing helical conformations for Phylloseptin-1 (residues 5–18), Phylloseptin-2 (residues 5–19), and Phylloseptin-3 (residues 5–15) in TFE/water environments. nih.gov
Solid-State NMR is particularly powerful for studying peptides directly interacting with phospholipid bilayers, providing detailed information on their alignment and topology within the membrane. nih.govnih.gov Using mechanically aligned lipid bilayers (bicelles), researchers can determine the orientation of the peptide helix relative to the membrane normal. nih.gov For phylloseptins, solid-state NMR studies using 15N and 2H labeled peptides have revealed that they generally adopt an in-plane alignment on the surface of the membrane. nih.govnih.gov For example, Phylloseptin-2 and -3 were found to have a perfect in-plane alignment, while Phylloseptin-1 showed a slight deviation with a tilt angle of 8°. nih.govnih.gov This difference is thought to accommodate the position of the lysine-17 side chain. nih.gov These studies confirm that the amphipathic helices orient themselves with their charged residues exposed to the aqueous phase and hydrophobic residues interacting with the lipid core. nih.gov
Biophysical Assays for Membrane Interaction Studies
Biophysical assays are critical for characterizing the physical interactions between phylloseptin peptides and lipid membranes, which leads to their antimicrobial effects.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of molecules. journaljpri.comresearchgate.net In the context of antimicrobial peptides, DSC can be used to investigate how these peptides affect the phase behavior of lipid membranes. nih.gov By measuring the heat changes associated with the lipid phase transitions (e.g., from a gel phase to a liquid-crystalline phase), researchers can infer the extent of peptide-membrane interaction and disruption. journaljpri.comnih.gov Although a versatile tool for analyzing peptide-lipid interactions, specific DSC studies focusing on the this compound are not extensively documented in the available literature. However, the methodology is widely applied to screen peptide libraries for their ability to interact with and modulate model membranes. nih.gov
Membrane permeabilization is a key mechanism of action for many antimicrobial peptides. Assays using fluorescent dyes are commonly employed to quantify this effect. The SYTOX Green assay is a widely used method. frontiersin.orgnih.gov SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact cells. researchgate.net When a peptide disrupts the membrane, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.gov
This assay has been used to demonstrate the membrane-disrupting capabilities of various phylloseptins. For example, Phylloseptin-PV1 was shown to effectively permeabilize the cell membranes of Staphylococcus aureus and MRSA, with an efficacy comparable to the well-known lytic peptide melittin. frontiersin.org Studies on Phylloseptin-PHa and its analogues also utilized the SYTOX Green assay to correlate structural modifications with the ability to permeabilize the membranes of S. aureus. researchgate.net The results of these assays are typically dose-dependent, showing increased fluorescence (and thus permeabilization) with higher peptide concentrations. frontiersin.org
Table 2: Membrane Permeabilization by Phylloseptin Peptides using SYTOX Green Assay
| Peptide | Target Organism | Observation | Reference |
|---|---|---|---|
| Phylloseptin-PV1 | S. aureus, MRSA | Effective permeabilization, comparable to melittin | frontiersin.org |
| Phylloseptin-PV1 | E. coli | Weaker permeabilization (~50%) compared to melittin | frontiersin.org |
| Phylloseptin-PHa | S. aureus | Increase in fluorescence indicates membrane permeabilization | researchgate.net |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of surfaces at the nanometer scale. ucl.ac.uk In the study of antimicrobial peptides, AFM is used to observe the topographical changes induced by peptides on supported lipid bilayers, which serve as models for cell membranes. ucl.ac.ukwpmucdn.comnih.gov This technique can provide real-time visualization of membrane disruption processes, such as pore formation, membrane thinning, or complete lysis. ucl.ac.ukwpmucdn.com
AFM studies have revealed various mechanisms by which antimicrobial peptides disrupt membranes. ucl.ac.uk While specific AFM imaging of the this compound's interaction with membranes is not detailed in the provided sources, the technique is broadly applicable to this class of peptides. nih.gov For other antimicrobial peptides, AFM has shown the formation of distinct pores, carpet-like membrane destruction, and the extraction of lipids to form micellar structures. wpmucdn.com These visualizations provide invaluable mechanistic insights that complement data from other biophysical assays. ucl.ac.uknih.gov
Bioinformatic Tools for Sequence Analysis and Structure Prediction
Bioinformatic tools are essential for the preliminary analysis of newly discovered peptide precursors. nih.gov By leveraging computational strategies, researchers can minimize the time and expense associated with laboratory experiments. nih.gov These tools enable the identification of conserved domains, prediction of three-dimensional structures, and comparison with known molecules, which are crucial first steps in characterizing novel phylloseptins.
Sequence alignment and homology modeling are foundational techniques in the bioinformatic analysis of the this compound. They allow for the identification of related peptides and the generation of structural models that can inform functional studies.
The Basic Local Alignment Search Tool (BLAST) is a primary tool used to compare the amino acid sequence of a newly identified phylloseptin precursor against vast protein databases. nih.gov This process helps in identifying homologous sequences from other species. For instance, BLASTp (protein-protein BLAST) searches have demonstrated high degrees of similarity between newly cloned phylloseptin precursors and those previously identified in other Phyllomedusa frogs. nih.govresearchgate.net Studies on phylloseptin-B2 revealed a 94% nucleotide and 89% amino acid sequence similarity with the prepropeptide of phylloseptin-1 from Phyllomedusa sauvagii. uol.de This high level of sequence conservation, particularly in the signal peptide and mature peptide regions, underscores a shared evolutionary origin. nih.govuol.de
Homology modeling is a computational method used to predict the three-dimensional structure of a protein based on its sequence similarity to experimentally determined structures of related proteins. nih.gov This is particularly valuable when crystallographic or NMR data are unavailable. Web-based servers like SWISS-MODEL and I-TASSER are widely used for this purpose. rjptonline.orgunmc.edu
SWISS-MODEL is an automated web server that builds a 3D model of a target protein by identifying suitable templates from a structural library and generating a model based on the target-template sequence alignment. nih.govresearchgate.net The quality of the resulting model is then assessed to ensure its reliability. nih.gov For antimicrobial peptides, reliable homology modeling typically requires a sequence identity of at least 30% with the template structure. rjptonline.orgnih.gov
I-TASSER (Iterative Threading ASsembly Refinement) is another powerful tool that combines threading, ab initio modeling, and structural refinement to predict protein structure and function. rjptonline.orgresearchgate.net I-TASSER generates multiple models, and the best one is selected based on a confidence score (C-score). researchgate.net
While specific models for the this compound are not detailed in the provided literature, the methodology is standard for similar antimicrobial peptides. researchgate.net The process involves submitting the precursor's amino acid sequence to these servers, which then generate potential 3D structures. These models are crucial for visualizing the peptide's architecture, including the α-helical conformation characteristic of mature phylloseptin peptides, which is vital for their antimicrobial activity. nih.govfrontiersin.org
| Tool | Primary Function | Input | Output | Application to this compound |
|---|---|---|---|---|
| BLAST | Sequence Similarity Search & Alignment | FASTA sequence of the precursor | List of homologous sequences with alignment scores | Identifying related phylloseptin precursors in other species and determining sequence identity. nih.govuol.de |
| SWISS-MODEL | Homology Modeling | Amino acid sequence of the precursor | Predicted 3D protein structure (PDB file) and quality estimation | Generating a 3D model of the precursor to study its domains and the conformation of the mature peptide. nih.govresearchgate.net |
| I-TASSER | Protein Structure & Function Prediction | Amino acid sequence of the precursor | Top 5 predicted 3D models with confidence scores (C-scores) and functional annotations | Predicting the tertiary structure and potential functions of the precursor and its processed peptides. unmc.eduresearchgate.net |
Phylogenetic analysis is employed to understand the evolutionary relationships between different phylloseptin precursors and related antimicrobial peptides (AMPs). researchgate.net By comparing the sequences of precursors from various species, researchers can construct phylogenetic trees that depict their evolutionary divergence.
The construction of a phylogenetic tree typically involves several steps. First, the amino acid sequences of multiple phylloseptin precursors are aligned using programs like ClustalW2 or T-Coffee. unmc.edu This multiple sequence alignment highlights conserved and variable regions among the peptides. nih.gov Subsequently, phylogenetic analysis is performed using methods such as Maximum Likelihood or Bayesian inference, often employing software like MEGA (Molecular Evolutionary Genetics Analysis). unmc.edu The resulting tree visually represents the evolutionary proximity of the sequences, grouping more closely related peptides together. researchgate.netresearchgate.net Such analyses have indicated that phylloseptins from different Phyllomedusa species cluster together, suggesting a common ancestral gene. researchgate.net
Evolutionary rate analysis investigates the speed at which different regions of the precursor gene have evolved. The tripartite structure of AMP precursors (signal peptide, acidic spacer, and mature peptide) often exhibits different evolutionary pressures. The signal peptide region is generally highly conserved, reflecting its crucial role in secretion. researchgate.net In contrast, the mature peptide region, which directly interacts with microbes, often shows signs of positive selection, where mutations that confer an advantage are favored. This rapid evolution is a hallmark of an evolutionary "arms race" between the host's defense system and pathogens. nih.gov The analysis of nucleotide substitution rates (e.g., the ratio of nonsynonymous to synonymous substitutions, dN/dS) can quantify these selective pressures, revealing which parts of the this compound gene are conserved and which are rapidly evolving to adapt to new microbial threats.
| Step | Description | Tools/Methods | Relevance to this compound |
|---|---|---|---|
| 1. Sequence Retrieval | Gathering amino acid or nucleotide sequences of Phylloseptin-1 precursors and related peptides from databases like GenBank or UniProt. | NCBI, UniProt | Forms the dataset for evolutionary comparison. |
| 2. Multiple Sequence Alignment | Aligning the collected sequences to identify homologous positions and highlight conserved or variable regions. | ClustalW2, T-Coffee, MAFFT | Reveals conserved motifs, such as in the signal peptide, and variability in the mature peptide region. researchgate.netnih.gov |
| 3. Phylogenetic Tree Construction | Using the alignment to infer evolutionary relationships and represent them in a tree diagram. | MEGA, PHYLIP; Methods: Maximum Likelihood, Neighbor-Joining, Bayesian Inference | Visualizes the evolutionary relationships between Phylloseptin-1 and other peptides from different frog species. researchgate.netresearchgate.net |
| 4. Evolutionary Rate Analysis | Calculating the rate of nucleotide substitutions (dN/dS ratio) to determine the selective pressures acting on different parts of the precursor gene. | PAML, HyPhy | Identifies regions under purifying selection (conserved) versus positive selection (rapidly evolving), providing insight into the functional constraints and adaptive evolution of the peptide. |
Future Perspectives and Research Directions for Phylloseptin 1 Precursor
Elucidation of Full Precursor Role Beyond Mature Peptide Production
Current understanding of the Phylloseptin-1 (B1576951) precursor is largely confined to its role as a molecular template for the mature antimicrobial peptide (AMP). The precursor typically consists of a highly conserved signal peptide region, an acidic spacer domain, a propeptide convertase cleavage site, and the sequence of the mature peptide. nih.gov The high degree of conservation in the signal peptide sequences across different phylloseptin precursors suggests a common evolutionary origin. nih.govresearchgate.net However, the biological functions of the precursor molecule itself, prior to cleavage, are not well understood.
Future research must aim to elucidate whether the intact precursor possesses independent biological activities. Investigations could explore if the precursor interacts with cellular components within the frog's granular glands or if it has any signaling role before it is processed and secreted. Understanding these potential functions would provide a more holistic view of its role in the amphibian innate immune system.
Investigation of Pro-Peptide and Spacer Region Functions in Vivo
The function of the acidic "spacer" peptide region, which is rich in acidic amino acid residues, has not been fully explained. nih.gov It is hypothesized that this domain may be involved in the packaging or storage of the peptide within secretory cells. nih.gov The acidic nature of this region could serve to neutralize the cationic charge of the mature peptide, preventing self-toxicity or aggregation within the host's cells before secretion.
A critical direction for future research is the in vivo functional analysis of these regions. This could involve generating modified precursors with altered or deleted spacer and pro-peptide sequences to observe the effects on peptide processing, storage, secretion, and ultimately, the host's immune defense. Such studies would clarify the precise roles these domains play in the lifecycle of the Phylloseptin-1 peptide.
Discovery of Novel Phylloseptin-1 Precursor Variants from Underexplored Species
The skin secretions of frogs from the Phyllomedusinae subfamily are a proven rich source of novel bioactive compounds, including new phylloseptin variants. nih.govresearchgate.net Many discoveries have been made by employing a "shotgun" cloning strategy on cDNA libraries derived from the skin secretions of various South American frogs. nih.govnih.gov This technique, combined with reverse-phase high-performance liquid chromatography (RP-HPLC) and tandem mass spectrometry (MS/MS), has successfully identified numerous novel phylloseptin precursors and their corresponding mature peptides. nih.govnih.gov
Despite these successes, many amphibian species remain unexplored. Future research should focus on bioprospecting in these underexplored species. The discovery of new precursor variants will not only expand the library of known phylloseptin peptides but also provide deeper insights into their molecular evolution and structure-function relationships. nih.gov
Table 1: Examples of Novel Phylloseptin Precursors Discovered from Various Frog Species
Advanced Structural Biology of the Full Precursor Protein
While the secondary structure of mature phylloseptin peptides is well-characterized, showing a tendency to form α-helical conformations in membrane-mimetic environments, there is a significant gap in our knowledge regarding the three-dimensional structure of the full precursor protein. nih.govnih.gov Current knowledge is limited to the primary amino acid sequence derived from cDNA cloning. nih.govnih.gov
Future research employing advanced structural biology techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy is essential to determine the high-resolution structure of the intact this compound. Elucidating its 3D structure would provide invaluable insights into how the different domains (signal peptide, spacer, mature peptide) fold and interact, how the precursor is processed by enzymes, and whether it possesses its own functional conformations.
Systems Biology Approaches to Understand this compound Regulation in the Integrated Host Immune Response
The regulation of antimicrobial peptide production is a key component of the innate immune system. In amphibians, this system involves various pattern recognition receptors, such as Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns and trigger host defense mechanisms. nih.gov However, how the expression and processing of the this compound are regulated within the broader context of the amphibian immune response is largely unknown.
A systems biology approach, integrating genomics, transcriptomics, and proteomics, could unravel the complex regulatory networks that control phylloseptin precursor gene expression. By studying how the frog's immune system responds to different pathogens, researchers could identify the specific signaling pathways and transcription factors that upregulate the production of these crucial defense peptides. This would provide a comprehensive understanding of their role in the integrated host immune response.
Computational Design and Engineering of Precursor-Derived Peptides with Enhanced Specificity and Stability
The mature peptides derived from phylloseptin precursors serve as excellent templates for designing new therapeutic agents. tandfonline.com Research into the structure-activity relationship of phylloseptins has shown that a balance between hydrophobicity and net positive charge is crucial for determining their antimicrobial efficacy and selectivity. tandfonline.com Computational methods and peptide engineering are becoming increasingly powerful tools for optimizing these properties. biophysics.orgnih.govnih.gov
Future work will focus on using computer-aided molecular design to create novel peptide analogs with enhanced features. biophysics.orgnih.gov By rationally modifying the amino acid sequence—for instance, by substituting residues to increase cationicity or alter hydrophobicity—it is possible to design peptides with greater potency against specific pathogens, improved stability in biological environments, and reduced cytotoxicity to mammalian cells. tandfonline.com This engineering approach holds significant promise for developing the next generation of peptide-based antibiotics.
Exploration of Non-Antimicrobial Biological Activities of Phylloseptin-1 Peptides
A growing body of evidence indicates that phylloseptin peptides possess significant biological activities beyond direct microbial killing. Several members of the phylloseptin family have demonstrated potent anti-protozoan and anticancer properties. nih.gov
Anti-protozoan Activity: Phylloseptin peptides have shown efficacy against various protozoan parasites. For example, PS-4 and PS-5 are active against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Other phylloseptins have been found to be effective against Leishmania species. nih.gov This anti-parasitic activity makes them promising candidates for the development of new treatments for these neglected tropical diseases. nih.gov
Anticancer Activity: Several phylloseptin peptides have exhibited selective cytotoxicity against cancer cells. nih.gov The proposed mechanism involves the electrostatic interaction between the cationic peptides and the negatively charged cancer cell membranes, leading to membrane disruption and cell lysis. mdpi.com This selectivity allows them to target tumor cells while showing lower toxicity against normal mammalian cells. researchgate.net
Table 2: Documented Anticancer Activity of Various Phylloseptin Peptides
Future research should systematically screen the growing library of natural and engineered phylloseptins for these and other non-antimicrobial bioactivities, potentially uncovering new therapeutic applications for immunomodulation, wound healing, or antiviral treatments.
Development of Novel Methodologies for Real-Time Precursor Processing Monitoring
The intricate process of converting the this compound into the mature, active Phylloseptin-1 peptide is a critical control point in its biological activity. A deeper understanding of the kinetics and regulation of this process is paramount for both fundamental research and the development of therapeutic applications. However, conventional methods for studying protein processing often rely on endpoint assays, which lack the temporal resolution to capture the dynamic nature of these events in living systems. Consequently, a significant future research direction is the development of novel methodologies for the real-time monitoring of this compound processing. Such technologies would provide invaluable insights into the precise timing, location, and efficiency of precursor cleavage and post-translational modifications.
Several promising avenues of research are emerging for the development of these real-time monitoring tools. These can be broadly categorized into fluorescence-based techniques, mass spectrometry approaches, and biosensor-based platforms.
Fluorescence-Based Assays:
Fluorescence-based methods offer high sensitivity and the potential for in-vivo imaging. One of the most promising techniques is Förster Resonance Energy Transfer (FRET). nih.gov In this approach, a genetically engineered this compound could be tagged with a FRET pair of fluorophores flanking the cleavage site. In the intact precursor, the proximity of the two fluorophores allows for energy transfer, resulting in a specific fluorescent signal. Upon cleavage by a processing enzyme, the fluorophores are separated, leading to a detectable change in the FRET signal. rsc.org This would allow for the direct visualization of precursor processing in real-time within living cells.
Another fluorescence-based strategy involves the use of quenched fluorescent peptide substrates. thermofisher.com These are synthetic peptides that mimic the cleavage site of the this compound and are conjugated to a fluorophore and a quencher molecule. In the uncleaved state, the quencher suppresses the fluorescence. Enzymatic cleavage of the peptide separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. thermofisher.com While this method monitors the activity of the processing enzyme rather than the precursor itself, it provides a powerful tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics in real-time.
Table 1: Comparison of Potential Fluorescence-Based Monitoring Techniques
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Förster Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules. Cleavage separates the molecules, altering the fluorescent signal. rsc.org | - High sensitivity
| - Requires genetic engineering of the precursor
|
| Quenched Fluorescent Substrates | A fluorophore and a quencher are attached to a peptide. Cleavage separates them, leading to fluorescence. thermofisher.com | - High-throughput screening capability
| - Indirectly monitors precursor processing
|
Real-Time Mass Spectrometry:
Mass spectrometry (MS) is a powerful analytical technique that can identify and quantify molecules based on their mass-to-charge ratio. ub.edu Recent advancements have enabled the application of MS for real-time analysis of biological processes. hupo.org For monitoring this compound processing, techniques like electrospray ionization (ESI)-MS could be employed to analyze samples directly from a cell culture or in-vitro reaction in real-time. biotage.com This would allow for the simultaneous detection and quantification of the full-length precursor, the cleaved mature peptide, and other processing byproducts. hupo.org This approach offers the advantage of being label-free and providing detailed molecular information. nih.gov
Biosensor-Based Platforms:
The development of novel biosensors represents another exciting frontier. Electrochemical biosensors, for instance, could be designed with immobilized antibodies or other recognition elements that specifically bind to either the precursor or the mature peptide. nih.govresearchgate.net A change in the electrical properties of the sensor upon binding would signal the presence and concentration of the target molecule. Another innovative approach involves the use of nanopore sensors. nih.gov The passage of the larger precursor molecule through a nanopore would generate a different electrical signal compared to the smaller, mature peptide, allowing for their differentiation and quantification in real-time. nih.govfigshare.com Microcantilever-based sensors, which resonate at a specific frequency, could also be functionalized to bind the precursor. Proteolytic cleavage would alter the mass on the cantilever, causing a measurable shift in its resonance frequency. elsevierpure.com
Table 2: Emerging Biosensor Technologies for Precursor Monitoring
| Biosensor Type | Detection Principle | Potential Advantages | Developmental Hurdles |
|---|---|---|---|
| Electrochemical Biosensors | Measures changes in electrical properties upon binding of the target molecule to a recognition element. nih.gov | - High sensitivity and selectivity
| - Immobilization of recognition elements can be challenging
|
| Nanopore Sensors | Detects changes in ion current as molecules pass through a nanoscale pore. nih.gov | - Label-free, single-molecule detection
| - Differentiating between structurally similar molecules can be difficult
|
| Microcantilever-Based Sensors | Measures changes in resonance frequency due to mass changes from proteolytic cleavage. elsevierpure.com | - High sensitivity to mass changes
| - Surface functionalization needs to be highly specific
|
The successful development and application of these novel methodologies will undoubtedly revolutionize our understanding of this compound processing. By providing a real-time window into this fundamental biological process, researchers will be better equipped to unravel the complex regulatory networks that govern the production of this important antimicrobial peptide and to design innovative strategies for its therapeutic use.
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Phylloseptin-1 (PS-1) that underpin its antimicrobial activity?
- Methodological Answer : PS-1 is a 19-residue cationic peptide (molecular weight: 2016.14 Da) with amphipathic properties. Its α-helical structure, confirmed via circular dichroism, enables membrane disruption in Gram-positive and Gram-negative bacteria. Researchers should validate peptide purity (>95%) using HPLC and characterize secondary structures via spectroscopic methods. Antimicrobial efficacy is typically assessed using minimum inhibitory concentration (MIC) assays against standard bacterial strains (e.g., E. coli, S. aureus) .
Q. How is in vivo toxicity of PS-1 evaluated in preclinical models, and what key parameters are monitored?
- Methodological Answer : Toxicity studies in Swiss mice involve intravenous administration of PS-1 at doses 10× higher than therapeutic levels (e.g., 4 mg/kg). Key endpoints include:
- Histopathology : Liver, spleen, kidney, and lung tissues examined for necrosis or inflammation.
- Hematology : Complete blood counts (CBC) and differential leukocyte analysis.
- Genotoxicity : Micronucleus assay in bone marrow erythrocytes.
- Biochemical markers : Serum creatinine, ALT, and AST levels to assess organ function.
Control groups should receive solvent-only injections to isolate peptide effects .
Advanced Research Questions
Q. What experimental design considerations are critical to avoid cytotoxicity false positives in PS-1 dose-response studies?
- Methodological Answer :
- Dose Selection : Use a logarithmic dilution series (e.g., 0.1–100 µM) to identify the therapeutic index (TI = LD50/ED50).
- Cell Viability Assays : Combine MTT/XTT assays with live/dead staining (e.g., propidium iodide) to distinguish membrane permeabilization from metabolic inhibition.
- Hemolysis Controls : Include mammalian red blood cells to assess selectivity for microbial vs. host membranes.
- Reproducibility : Adhere to NIH preclinical guidelines (e.g., sample blinding, power analysis for group size) to minimize bias .
Q. How can researchers reconcile conflicting data between in vitro antimicrobial efficacy and in vivo toxicity profiles of PS-1?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution post-administration using radiolabeled PS-1 or LC-MS. Rapid clearance may explain low in vivo toxicity despite high in vitro potency.
- Infection Models : Use neutropenic or immunocompromised murine models to evaluate PS-1 efficacy under physiologically relevant conditions.
- Data Normalization : Compare MIC values to serum protein binding rates (e.g., via equilibrium dialysis), as peptide aggregation or serum interactions may reduce bioavailability .
Q. What strategies optimize the integration of PS-1 with conventional antibiotics to combat resistance?
- Methodological Answer :
- Synergy Testing : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
- Mechanistic Studies : Use fluorescence microscopy to visualize PS-1’s pore-forming activity alongside β-lactam antibiotics’ cell wall targeting.
- Resistance Induction : Serial passage experiments (e.g., 20 generations) with sub-inhibitory PS-1 doses to assess resistance development.
- Biofilm Models : Evaluate PS-1 penetration using confocal imaging in Pseudomonas aeruginosa biofilms .
Q. How should researchers address variability in PS-1 activity across different microbial strains or experimental conditions?
- Methodological Answer :
- Standardized Protocols : Follow CLSI guidelines for broth microdilution assays (e.g., cation-adjusted Mueller-Hinton broth, pH 7.3).
- Strain Panels : Include ATCC reference strains and clinical isolates with documented resistance profiles.
- Environmental Factors : Test activity under varying pH, ionic strength, and serum concentrations to mimic physiological conditions.
- Data Reporting : Use CONSORT or ARRIVE checklists for transparent methodology and statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
Methodological Frameworks for Study Design
- PICOT Framework : For clinical translation studies, structure questions around Population (e.g., immunocompromised hosts), Intervention (PS-1 dosing regimen), Comparison (vancomycin or placebo), Outcome (bacterial load reduction), and Time (acute vs. chronic infection models) .
- FINER Criteria : Ensure questions are Feasible (adequate peptide synthesis yield), Interesting (novel mechanism), Novel (addressing resistance gaps), Ethical (IACUC-approved protocols), and Relevant (aligning with WHO priority pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
